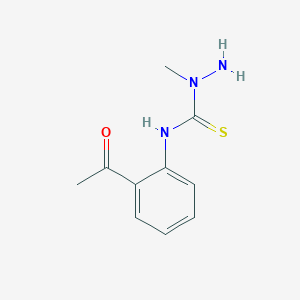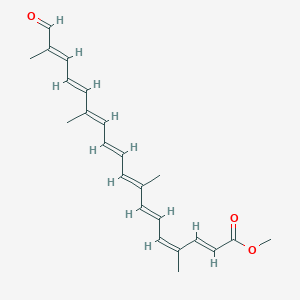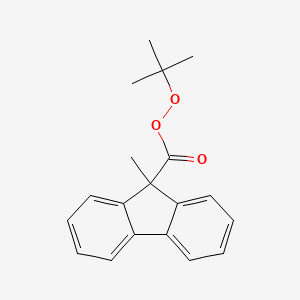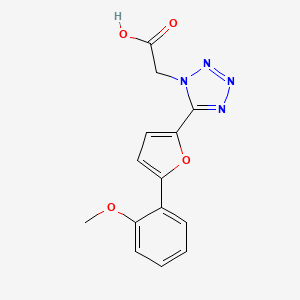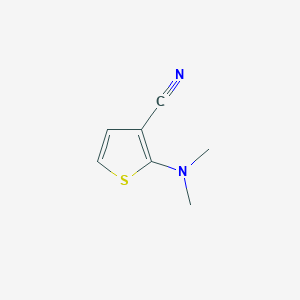![molecular formula C13H8O2 B14339199 3h-Benzo[cd]azulene-3,5(4h)-dione CAS No. 103437-27-0](/img/structure/B14339199.png)
3h-Benzo[cd]azulene-3,5(4h)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-Benzo[cd]azulene-3,5(4H)-dione is a tricyclic aromatic compound with a unique structure that combines a five-membered ring and a seven-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Benzo[cd]azulene-3,5(4H)-dione typically involves the use of 2H-cyclohepta[b]furan-2-ones as starting materials. These precursors undergo cycloaddition reactions with olefins, active methylenes, enamines, and silyl enol ethers to form the desired azulene derivatives . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound in bulk quantities.
Analyse Des Réactions Chimiques
Types of Reactions
3H-Benzo[cd]azulene-3,5(4H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted azulene derivatives, quinones, and dihydro compounds
Applications De Recherche Scientifique
3H-Benzo[cd]azulene-3,5(4H)-dione has been explored for its applications in several scientific research areas:
Mécanisme D'action
The mechanism of action of 3H-Benzo[cd]azulene-3,5(4H)-dione and its derivatives involves interactions with biological pathways. For instance, azulene derivatives can inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the biosynthesis of prostaglandins, key mediators of inflammatory processes . This inhibition leads to anti-inflammatory effects. Additionally, the compound’s unique structure allows it to interact with various molecular targets, contributing to its diverse biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guaiazulene: A derivative of azulene known for its anti-inflammatory properties.
Chamazulene: Another azulene derivative with potential therapeutic applications.
Uniqueness
This compound stands out due to its tricyclic structure and the presence of functional groups that enhance its reactivity and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a unique and valuable compound for scientific research and industrial applications.
Propriétés
Numéro CAS |
103437-27-0 |
|---|---|
Formule moléculaire |
C13H8O2 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
tricyclo[6.4.1.04,13]trideca-1(12),2,4(13),8,10-pentaene-5,7-dione |
InChI |
InChI=1S/C13H8O2/c14-11-7-12(15)10-6-5-8-3-1-2-4-9(11)13(8)10/h1-6H,7H2 |
Clé InChI |
JKJWCQLRKXTMMG-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)C2=C3C(=CC=CC=C3C1=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,3-Benzoxazol-2-yl)(2-(trifluoromethyl)phenyl]methyl) N-methylcarbamate](/img/structure/B14339116.png)
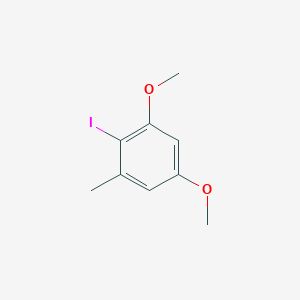
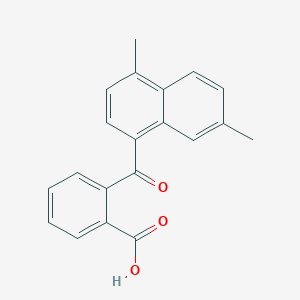
![2-[(Trimethylsilyl)oxy]hepta-3,5-dienenitrile](/img/structure/B14339126.png)
![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(2-oxo-2-phenylethyl)-, bromide](/img/structure/B14339127.png)
![10-Bromo-7,8,9,10-tetrahydrobenzo[f]quinoline](/img/structure/B14339141.png)
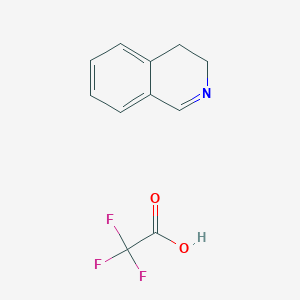
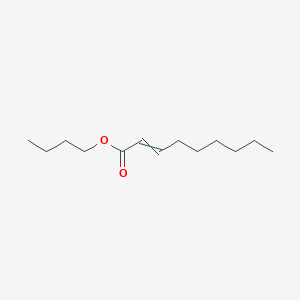
![5-[(Phenylcarbamoyl)amino]-1,3,4-thiadiazole-2-sulfonamide](/img/structure/B14339165.png)
